molecular formula C11H19NO2 B2798183 N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide CAS No. 2224214-16-6

N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide

Cat. No.: B2798183
CAS No.: 2224214-16-6
M. Wt: 197.278
InChI Key: YAXJVXDKGRGDDC-UHFFFAOYSA-N
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Description

N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide is a synthetic organic compound characterized by its unique cyclobutyl structure

Properties

IUPAC Name

N-(3-methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-6-9(13)12-8-7-11(4,14-5)10(8,2)3/h6,8H,1,7H2,2-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXJVXDKGRGDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1(C)OC)NC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring is synthesized through a involving appropriate precursors under controlled conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the cyclobutyl intermediate.

    Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide group through an amide coupling reaction, typically using reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxy-2,2,4-trimethylcyclobutyl)prop-2-enamide
  • 3-Methyl-N-phenylbut-2-enamide

Uniqueness

N-(3-Methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide is unique due to its specific cyclobutyl structure and the position of the methoxy group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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